{[4-(4-methoxyphenyl)-5-methyl-4H-1,2,4-triazol-3-yl]thio}acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“{[4-(4-methoxyphenyl)-5-methyl-4H-1,2,4-triazol-3-yl]thio}acetic acid” is a chemical compound with the linear formula C17H15N3O3S . It is related to other compounds such as 4-(4-Methylphenyl)-4-oxobutanoic acid and 4-Methoxyphenylacetic acid .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For example, 4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol was alkylated to 2-{[4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-phenylethan-1-one in alkaline conditions using 2-bromo-1-phenylethanone .Molecular Structure Analysis
The molecular weight of “this compound” is 341.391 .Physical And Chemical Properties Analysis
The physical and chemical properties of related compounds such as 4-Methoxyphenylacetic acid have been reported. For example, 4-Methoxyphenylacetic acid has a boiling point of 140 °C/3 mmHg and a melting point of 84-86 °C .Scientific Research Applications
Synthesis and Utility in Ulcerative Colitis Treatment
- Jilani et al. (2013) conducted a study on the synthesis of 4-aminophenylbenzoxazol-2-yl-5-acetic acid, an analogue of a known nonsteroidal anti-inflammatory drug (NSAID), and its diazo compound. These compounds were evaluated for their effectiveness in treating inflammatory bowel diseases, particularly ulcerative colitis, and were found as effective as 5-aminosalicylic acid for this condition, suggesting a potential new lead for ulcerative colitis treatment (Jamal A. Jilani, M. Shomaf, K. Alzoubi, 2013).
Anti-Platelet and Vasodilatory Activity
- Tanaka et al. (1994) synthesized a series of 3-substituted 5,6-bis(4-methoxyphenyl)-1,2,4-triazines with potent cyclooxygenase inhibition and vasodilatory activity. Notably, one compound showed exceptional anti-platelet activity and did not exhibit gastrointestinal side effects even at high doses, distinguishing it from aspirin (A. Tanaka, H. Sakai, T. Ishikawa, Y. Motoyama, H. Takasugi, 1994).
Anti-Inflammatory and Analgesic Applications
- Doğdaş et al. (2007) synthesized a series of thiazolo[3,2-b]-1,2,4-triazole-5(6H)-ones substituted with flurbiprofen and found them to retain analgesic/anti-inflammatory activity while being safer with regard to gastric lesion risks compared to flurbiprofen. Among these, one compound in particular showed high analgesic and anti-inflammatory activity without inducing gastric lesions, meriting further exploration as a new lead drug candidate (Emine Doğdaş, B. Tozkoparan, F. B. Kaynak, L. Eriksson, E. Kuepeli, E. Yeşilada, M. Ertan, 2007).
Selective Antagonists for Strychnine-Induced Convulsions
- Kane et al. (1994) discovered that certain 5-aryl-3-(alkylthio)-4H-1,2,4-triazoles were selective antagonists of strychnine-induced convulsions. Notably, 5-phenyl-4-methyl-3-(methylsulfonyl)-4H-1,2,4-triazole demonstrated potential in reducing hyperreflexia in rats with spinal transections, indicating possible glycine-agonist-like properties and potential use in treating spasticity (J. Kane, M. Staeger, C. Dalton, F. Miller, M. W. Dudley, A. Ogden, J. Kehne, H. Ketteler, T. McCloskey, Y. Senyah, 1994).
Potential PET Radioligands for Imaging Brain COX-1
- Shrestha et al. (2018) identified 1,5-bis-diaryl-1,2,4-triazole-based compounds as potential PET radioligands for imaging cyclooxygenase-1 (COX-1) in the brain. One compound, in particular, showed promise for imaging COX-1 in monkey models of neuroinflammation and healthy human subjects, marking significant progress in imaging techniques related to neuroinflammation and COX-1-related pathologies (S. Shrestha, Prachi Singh, M. Cortes-Salva, Kimberly J. Jenko, M. Ikawa, Min-Jeong Kim, Masato Kobayashi, C. Morse, R. Gladding, J. Liow, S. Zoghbi, M. Fujita, R. Innis, V. Pike, 2018).
Anti-Inflammatory Activity with No Ulcerogenic Activity
- Rabea et al. (2006) synthesized a series of 5-phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic acid derivatives, which showed significant inhibition against carrageenan-induced rat paw edema. Some derivatives were found to be as potent as, or even more potent than, reference drugs Indomethacin and Celecoxib, with the added advantage of no ulcerogenic activity (Safwat M. Rabea, N. El-Koussi, H. Y. Hassan, T. Aboul-Fadl, 2006).
Safety and Hazards
Future Directions
The recent literature reveals that the mercapto- and thione-substituted 1,2,4-triazole moieties should be an important structural feature of a wide range of synthetic medicines . A variety of medicinal actions have been reported, ranging from anti-tubercular action to protein inhibitory action involved in the mechanism of diseases such as diabetes, obesity, and cancer . Other S-alkylated compounds derived from 4H-1,2,4-triazole-3-th
Mechanism of Action
Target of Action
It is known that similar compounds with 1,2,4-triazole moieties have a wide range of medicinal actions, including anti-tubercular action and protein inhibitory action involved in the mechanism of diseases such as diabetes, obesity, and cancer .
Mode of Action
It’s known that similar compounds with 1,2,4-triazole moieties interact with their targets to exert their medicinal effects . More research is needed to elucidate the specific interactions of this compound with its targets.
Biochemical Pathways
Similar compounds with 1,2,4-triazole moieties are known to affect a variety of biochemical pathways, leading to their medicinal effects .
Pharmacokinetics
Similar compounds with 1,2,4-triazole moieties are known to have various pharmacokinetic properties that contribute to their bioavailability .
Result of Action
Similar compounds with 1,2,4-triazole moieties are known to have a variety of effects at the molecular and cellular level .
properties
IUPAC Name |
2-[[4-(4-methoxyphenyl)-5-methyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3S/c1-8-13-14-12(19-7-11(16)17)15(8)9-3-5-10(18-2)6-4-9/h3-6H,7H2,1-2H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJPWRRYJONISQJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N1C2=CC=C(C=C2)OC)SCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.